molecular formula C7H8N2O3S B15222632 N-(Pyridin-2-ylsulfonyl)acetamide

N-(Pyridin-2-ylsulfonyl)acetamide

Cat. No.: B15222632
M. Wt: 200.22 g/mol
InChI Key: GTEFPWHZDZTLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-2-ylsulfonyl)acetamide is a chemical compound that features a pyridine ring attached to a sulfonyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-ylsulfonyl)acetamide typically involves the reaction of pyridine-2-sulfonyl chloride with acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-(Pyridin-2-ylsulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: N-(Pyridin-2-ylsulfonyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

N-pyridin-2-ylsulfonylacetamide

InChI

InChI=1S/C7H8N2O3S/c1-6(10)9-13(11,12)7-4-2-3-5-8-7/h2-5H,1H3,(H,9,10)

InChI Key

GTEFPWHZDZTLEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.